N-2-Hydroxybenzyl-L-serine methyl ester
Overview
Description
N-2-Hydroxybenzyl-L-serine methyl ester: is a chemical compound that belongs to the class of serine derivatives It is characterized by the presence of a hydroxybenzyl group attached to the nitrogen atom of L-serine, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-Hydroxybenzyl-L-serine methyl ester typically involves the reaction of L-serine with 2-hydroxybenzyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
- Batch or continuous flow reactors
- Purification steps: Crystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: N-2-Hydroxybenzyl-L-serine methyl ester can undergo various chemical reactions, including:
- Oxidation: Conversion of the hydroxybenzyl group to a benzaldehyde or benzoic acid derivative
- Reduction: Reduction of the ester group to an alcohol
- Substitution: Nucleophilic substitution reactions at the benzyl position
Common Reagents and Conditions:
- Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
- Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents
- Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
- Oxidation: Benzaldehyde or benzoic acid derivatives
- Reduction: Benzyl alcohol derivatives
- Substitution: Substituted benzyl derivatives
Scientific Research Applications
N-2-Hydroxybenzyl-L-serine methyl ester has several scientific research applications, including:
- Chemistry: Used as a building block in the synthesis of more complex molecules
- Biology: Studied for its potential role in enzyme inhibition and protein modification
- Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities
- Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-2-Hydroxybenzyl-L-serine methyl ester involves its interaction with specific molecular targets and pathways. The hydroxybenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The methyl ester group may facilitate cellular uptake and enhance the compound’s bioavailability.
Comparison with Similar Compounds
- N-Benzyl-L-serine methyl ester
- N-2-Methoxybenzyl-L-serine methyl ester
- N-2-Hydroxyphenyl-L-serine methyl ester
Comparison: N-2-Hydroxybenzyl-L-serine methyl ester is unique due to the presence of the hydroxybenzyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
methyl (2S)-3-hydroxy-2-[(2-hydroxyphenyl)methylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-16-11(15)9(7-13)12-6-8-4-2-3-5-10(8)14/h2-5,9,12-14H,6-7H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIOBEKJZCLNLQ-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)NCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)NCC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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